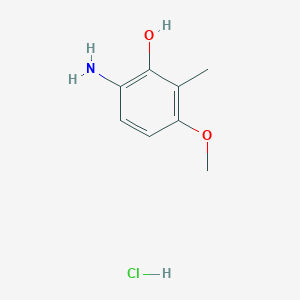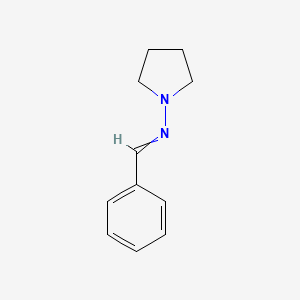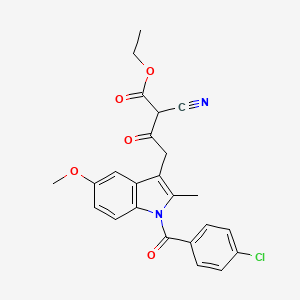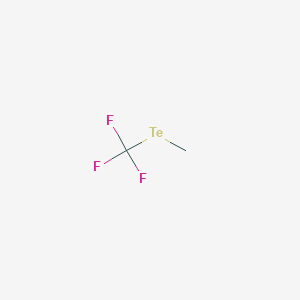
Trifluoro(methyltellanyl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoro(methyltellanyl)methane is an organotellurium compound characterized by the presence of a trifluoromethyl group attached to a tellurium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trifluoro(methyltellanyl)methane typically involves the reaction of trifluoromethylating agents with tellurium-containing precursors. One common method is the reaction of trifluoromethyl iodide with tellurium in the presence of a reducing agent. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound is less common due to the specialized nature of the compound. scalable methods involve the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Trifluoro(methyltellanyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can yield tellurium-containing anions.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents facilitate substitution reactions.
Major Products:
Oxidation: Tellurium dioxide and other tellurium oxides.
Reduction: Tellurium anions and elemental tellurium.
Substitution: Various organotellurium compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Trifluoro(methyltellanyl)methane has several applications in scientific research:
Biology: Investigated for its potential as a bioisostere in drug design, enhancing metabolic stability and bioavailability.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of trifluoro(methyltellanyl)methane involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl group and tellurium atom. The trifluoromethyl group imparts lipophilicity and metabolic stability, while the tellurium atom can engage in redox reactions. These properties make it a versatile compound in synthetic chemistry and materials science.
Comparación Con Compuestos Similares
Trifluoromethyltrimethylsilane: Another trifluoromethylating agent used in organic synthesis.
Trifluoroiodomethane: Used in aromatic coupling reactions.
Fluoroform (Trifluoromethane): A hydrofluorocarbon with applications in organic synthesis.
Uniqueness: Trifluoro(methyltellanyl)methane is unique due to the presence of the tellurium atom, which imparts distinct redox properties and reactivity compared to other trifluoromethylating agents. This makes it particularly valuable in specific synthetic applications where these properties are advantageous.
Propiedades
Número CAS |
57365-42-1 |
|---|---|
Fórmula molecular |
C2H3F3Te |
Peso molecular |
211.6 g/mol |
Nombre IUPAC |
trifluoro(methyltellanyl)methane |
InChI |
InChI=1S/C2H3F3Te/c1-6-2(3,4)5/h1H3 |
Clave InChI |
KLJIXTFUYMZWKK-UHFFFAOYSA-N |
SMILES canónico |
C[Te]C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-](/img/structure/B14619674.png)
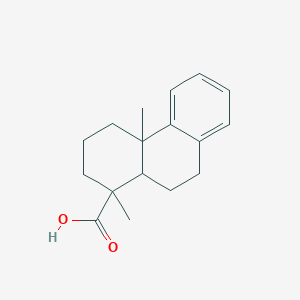
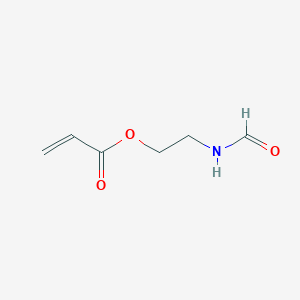
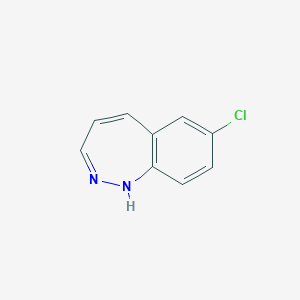


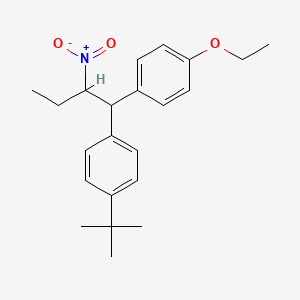
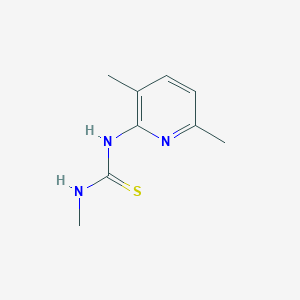
![N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide](/img/structure/B14619723.png)
![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)
